4-[(4-benzylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol
Description
4-[(4-benzylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol is a complex organic compound that features a piperazine ring substituted with a benzyl group, a methoxy group, and a nitrophenol moiety
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-26-18-12-16(11-17(19(18)23)22(24)25)14-21-9-7-20(8-10-21)13-15-5-3-2-4-6-15/h2-6,11-12,23H,7-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSASJJCKLIHXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-benzylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Nitration: Finally, the nitrophenol moiety is introduced through a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of 4-[(4-benzylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[(4-benzylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products include oxidized derivatives of the nitrophenol moiety.
Reduction: The major products include reduced forms of the nitrophenol and piperazine rings.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
4-[(4-benzylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of 4-[(4-benzylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
4-[(4-benzylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol is unique due to its combination of a benzylpiperazine moiety with a methoxy and nitrophenol group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
